molecular formula C10H18O2 B14747344 3,7-Dimethyl-5-oxooctanal CAS No. 5113-72-4

3,7-Dimethyl-5-oxooctanal

Cat. No.: B14747344
CAS No.: 5113-72-4
M. Wt: 170.25 g/mol
InChI Key: DKPGWUWXFGRPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-5-oxooctanal is an organic compound with the molecular formula C10H18O2. It is a ketone-aldehyde, characterized by the presence of both a ketone and an aldehyde functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-5-oxooctanal can be synthesized through several methods. One common approach involves the oxidation of 3,7-dimethyl-1-octanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the ketone-aldehyde product.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic oxidation of 3,7-dimethyl-1-octanol. This process often employs catalysts such as palladium or platinum supported on carbon, and the reaction is conducted at elevated temperatures and pressures to achieve high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-5-oxooctanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,7-Dimethyl-5-oxooctanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-5-oxooctanal involves its interaction with various molecular targets and pathways. As a ketone-aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its reactivity towards nucleophiles and electrophiles makes it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-6-oxooctanal
  • 2,5-Dimethyl-3-furoic acid
  • 3,7-Dimethyl-5,7-octadiene-1-ol

Uniqueness

3,7-Dimethyl-5-oxooctanal is unique due to its dual functional groups (ketone and aldehyde) which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications, distinguishing it from other similar compounds that may only possess one functional group.

Properties

CAS No.

5113-72-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,7-dimethyl-5-oxooctanal

InChI

InChI=1S/C10H18O2/c1-8(2)6-10(12)7-9(3)4-5-11/h5,8-9H,4,6-7H2,1-3H3

InChI Key

DKPGWUWXFGRPLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(C)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.